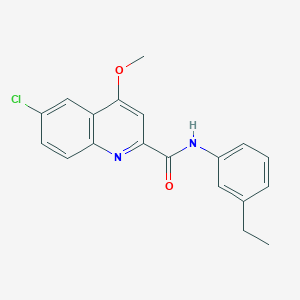
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide, also known as CEMQC, is an organic compound belonging to the class of quinolines. It is a white, crystalline solid with a molecular weight of 307.87 g/mol, and a melting point of 121-123 °C. CEMQC is a widely used compound for a variety of applications in the pharmaceutical, agrochemical, and food industries.
作用機序
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide is a lipophilic compound, meaning it is soluble in lipids and non-polar solvents. This allows it to easily cross cell membranes and interact with a variety of cellular targets. It has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, the histamine H1 receptor, and the muscarinic acetylcholine receptor. Additionally, it has been shown to interact with various enzymes, including cytochrome P450 enzymes, monoamine oxidase, and proteases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the release of neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to have immunomodulatory effects, as well as to modulate the activity of various enzymes, such as cytochrome P450 enzymes.
実験室実験の利点と制限
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide has several advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and ease of synthesis. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, one of the major limitations is its low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for 6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide include further research into its mechanism of action, its pharmacological effects, and its potential therapeutic applications. Additionally, further research into its interactions with various receptors and enzymes could lead to the development of novel drugs and therapies. Additionally, research into its potential as a diagnostic tool could lead to the development of new diagnostic tests. Finally, research into its potential as a food and agrochemical additive could lead to the development of novel products.
合成法
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of 4-methoxyquinoline with 3-ethylbenzyl chloride in the presence of anhydrous aluminium chloride as a catalyst. This reaction yields a mixture of this compound and its isomer, 6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxylic acid. The product can then be purified by recrystallization.
科学的研究の応用
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of various enzymatic and non-enzymatic reactions. It has also been used to study the effect of various solvents on the reactivity of the quinoline moiety. Additionally, it has been used to study the interactions of quinoline-based drugs with various receptors.
特性
IUPAC Name |
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-12-5-4-6-14(9-12)21-19(23)17-11-18(24-2)15-10-13(20)7-8-16(15)22-17/h4-11H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZIDQQWBAUPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

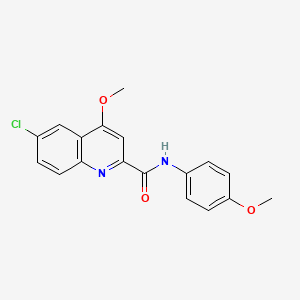
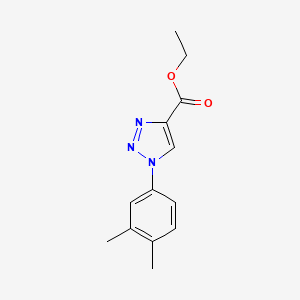
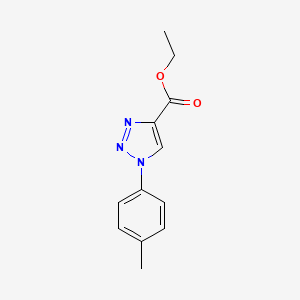

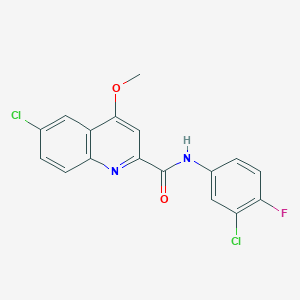

![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)

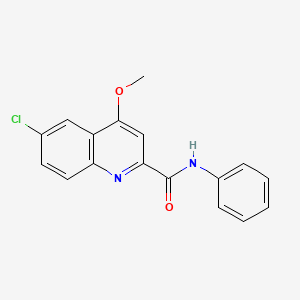

![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)